

Economic comparison of Cyclohexanemethanol production methods

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For researchers and professionals in drug development and chemical synthesis, the efficient and economical production of key intermediates like **Cyclohexanemethanol** (CHM) is of paramount importance. This guide provides a comparative analysis of the three primary methods for CHM synthesis: hydrogenation of benzoic acid, hydrogenation of dimethyl terephthalate (a proxy for cyclohexanedicarboxylic acid ester hydrogenation), and hydroformylation of cyclohexene. The comparison focuses on economic viability, supported by available experimental data.

Economic and Performance Comparison

The economic feasibility of each production method is influenced by factors such as raw material cost, catalyst price and lifespan, energy consumption (indicated by reaction conditions), and product yield and selectivity. The following tables summarize the key quantitative data for each route.

Table 1: Raw Material and Catalyst Cost Comparison



Parameter	Hydrogenation of Benzoic Acid	Hydrogenation of Dimethyl Terephthalate (DMT)	Hydroformylation of Cyclohexene
Raw Material	Benzoic Acid	Dimethyl Terephthalate (DMT)	Cyclohexene
Approx. Price (USD/ton)	\$975 - \$2,647[1][2][3] [4][5]	\$1,330 - \$1,965[6][7] [8][9]	\$800 - \$1,100[10][11] [12]
Primary Catalyst	Palladium (Pd), Ruthenium (Ru), Rhodium (Rh)	Palladium (Pd), Ruthenium (Ru), Copper (Cu)	Rhodium (Rh), Ruthenium (Ru)
Approx. Catalyst Price (USD/kg)	Pd: \$189 - \$1,200[13] [14][15][16][17], Ru: \$265 - ngcontent-ng- c282987731="" _nghost-ng- c454405063="" class="inline ng-star- inserted"> 8,300/oz (~\$266,851/kg)[18] [19][20][21]	Pd: \$189 - \$1,200[13] [14][15][16][17], Ru: \$265 - \$416[22][23] [24][25]	Rh: ~ 8,300/oz(8,300/oz(266,851/kg)[18][19] [20][21], Ru: \$265 - \$416[22][23][26][24] [25]

Table 2: Process Conditions and Performance



Parameter	Hydrogenation of Benzoic Acid	Hydrogenation of Dimethyl Terephthalate (DMT)	Hydroformylation of Cyclohexene
Typical Temperature (°C)	140 - 493[27][28][29]	160 - 280[30][31]	80 - 150[32]
Typical Pressure (atm)	1 - 68[27][29][33]	30 - 300[30][31]	20 - 150[32][34]
Yield of CHM/CHDM (%)	Variable, often with Cyclohexane Carboxylic Acid as a major co-product.[27] [28]	High yields of 1,4- CHDM are achievable (>95%).[30]	Yield of cyclohexanecarboxald ehyde can be high, followed by hydrogenation to CHM.[35]
Key Selectivity Issues	Over-hydrogenation to byproducts or incomplete hydrogenation to Cyclohexane Carboxylic Acid.[27] [28][36]	Requires a two-step process for high selectivity to 1,4-CHDM.[30][31]	Formation of linear vs. branched aldehydes and subsequent hydrogenation efficiency.[34]

Production Methodologies and Experimental Protocols

Hydrogenation of Benzoic Acid

This method involves the direct catalytic hydrogenation of benzoic acid to **cyclohexanemethanol**. A significant challenge is controlling the selectivity to obtain CHM over the intermediate product, cyclohexane carboxylic acid (CCA).

Experimental Protocol Example: A typical experimental setup involves a high-pressure autoclave reactor. For the hydrogenation of benzoic acid using a 5% Ru/C catalyst, the following conditions can be applied:



- Catalyst: 5% Ruthenium on Carbon (Ru/C)
- Solvent: A binary mixture of 1,4-dioxane and water (1:1 v/v) can be used to improve selectivity towards CCA, which can then be further hydrogenated to CHM in a subsequent step or in-situ with modified catalysts.[27][28]
- Reaction Conditions: The reaction is carried out at a temperature of approximately 220°C
 (493 K) and a hydrogen pressure of 6.89 MPa.[27][28]
- Procedure: Benzoic acid is dissolved in the solvent and the catalyst is added to the mixture
 in the autoclave. The reactor is then sealed, purged with nitrogen, and pressurized with
 hydrogen. The reaction mixture is heated to the desired temperature and stirred for a set
 duration.
- Analysis: The products are analyzed using gas chromatography-mass spectrometry (GC-MS) to determine the conversion of benzoic acid and the selectivity towards CHM and other products.



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Fig. 1: Hydrogenation of Benzoic Acid to CHM.

Hydrogenation of Dimethyl Terephthalate (DMT)

This is a widely used industrial process for the production of 1,4-Cyclohexanedimethanol (CHDM), a close analog of CHM. The process typically involves two main hydrogenation steps.

Experimental Protocol Example: This process is generally carried out in a fixed-bed continuous reactor system.

- Step 1: Hydrogenation of DMT to Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD)
 - Catalyst: Palladium-based catalyst (e.g., Pd/C).[30]



- Reaction Conditions: High temperature (160-180°C) and high hydrogen pressure (30-48 MPa).[30]
- Step 2: Hydrogenation of DMCD to 1,4-Cyclohexanedimethanol (CHDM)
 - Catalyst: Copper-based catalyst (e.g., copper chromite).[31]
 - Reaction Conditions: High temperature (225-280°C) and high hydrogen pressure (185-300 kgf/cm², approx. 18-29 MPa).[31]
- Procedure: Molten DMT is fed with hydrogen gas over the catalyst beds in the respective reactors. The product from the first reactor is fed into the second reactor for the subsequent hydrogenation.
- Analysis: The final product stream is analyzed by techniques like GC to determine the yield and purity of CHDM.



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Fig. 2: Two-step hydrogenation of DMT to CHDM.

Hydroformylation of Cyclohexene

This route involves the reaction of cyclohexene with synthesis gas (a mixture of carbon monoxide and hydrogen) to form cyclohexanecarboxaldehyde, which is subsequently hydrogenated to CHM.

Experimental Protocol Example: The hydroformylation and subsequent hydrogenation can be carried out in a one-pot or two-step process in a high-pressure reactor.

- Hydroformylation Step:
 - Catalyst: A ruthenium-based catalyst system, such as Ru₃(CO)₁₂ with a LiCl promoter, can be used.[37][35]



- Solvent: N-Methyl-2-pyrrolidone (NMP).[37][35]
- Reaction Conditions: The reaction can be performed at a temperature of 150°C (423 K) and a total pressure of H₂ and CO₂ (used as a CO source via the reverse water-gas shift reaction) of around 6 MPa.[37][35]
- Hydrogenation Step: The resulting cyclohexanecarboxaldehyde can be hydrogenated in the same reactor by adjusting the conditions (e.g., increasing H₂ pressure) or in a separate step using a suitable hydrogenation catalyst (e.g., Ni, Pd, or Ru).
- Procedure: Cyclohexene, the catalyst, and the solvent are charged into the autoclave. The reactor is pressurized with the synthesis gas mixture and heated. After the hydroformylation is complete, the conditions are adjusted for the hydrogenation of the aldehyde.
- Analysis: The product mixture is analyzed by GC-MS to determine the yield of CHM.[37][35]



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